1-(4-fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
説明
1-(4-Fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a structurally complex heterocyclic compound featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at the 1-position and a carbohydrazide moiety at the 3-position. The carbohydrazide is further functionalized with a 2-(4-nitrophenyl)acetyl group, introducing electron-withdrawing nitro and aromatic groups.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-[2-(4-nitrophenyl)acetyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O5/c22-16-7-3-15(4-8-16)13-25-11-1-2-18(21(25)29)20(28)24-23-19(27)12-14-5-9-17(10-6-14)26(30)31/h1-11H,12-13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALFWUQTZYDYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological systems, particularly in the context of cardiovascular and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by experimental data and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H17FN4O5
- Molecular Weight : 424.4 g/mol
- CAS Number : 1105212-20-1
The compound features a dihydropyridine core, which is known for its role in calcium channel blocking activity, making it a subject of interest in cardiovascular research.
Cardiovascular Effects
Research has indicated that derivatives of dihydropyridine, including compounds similar to 1-(4-fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, exhibit significant hypotensive effects. A study involving synthesized 1,4-dihydropyridines demonstrated that these compounds effectively decreased mean arterial blood pressure (MABP) in male rats while increasing heart rate . The hypotensive effects were observed to be dose-dependent and were compared against nifedipine, a well-known calcium channel blocker.
| Compound | Dose (mg/kg) | Effect on MABP | Heart Rate Change |
|---|---|---|---|
| Nifedipine | 2 | Significant decrease | Less than synthesized compounds |
| 5b | 4 | Highest decrease | Increased |
| 5c | 4 | Moderate decrease | Increased |
| 5a | 4 | Lower decrease | Increased |
| 5d | 4 | Lowest decrease | Increased |
The results suggest that the synthesized compounds have a greater chronotropic effect compared to nifedipine at similar doses .
The proposed mechanism of action for the cardiovascular effects of this compound involves:
- Calcium Channel Blockade : Dihydropyridine derivatives typically act as calcium antagonists, inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.
- Nitric Oxide Pathway : The nitrophenyl group may enhance nitric oxide production, contributing to vasodilation and anti-inflammatory effects.
Case Studies and Experimental Findings
In a controlled study on novel dihydropyridine derivatives:
類似化合物との比較
Comparison with Structurally Similar Compounds
The provided evidence includes several compounds with structural similarities to the target molecule, particularly in their dihydropyridine or heterocyclic cores and substituted benzyl/aryl groups. Below is a detailed comparison:
Core Structural Similarities and Substituent Variations
Notes:
- Compound : The 2-chloro-6-fluorobenzyl substituent increases steric bulk and electronegativity relative to the target’s 4-fluorobenzyl group, which may alter pharmacokinetic properties .
- Compound: The imidazolidinone core and sulfanylidene group differ fundamentally from the dihydropyridine scaffold, suggesting divergent biological targets .
Functional Group Analysis
- Electron-Withdrawing Groups (EWGs) : The target’s 4-nitrophenylacetyl group is a stronger EWG than the acetyl group in ’s compound, which could enhance electrophilic character in reactions or intermolecular interactions .
Hypothetical Pharmacological Implications
Q & A
Basic Research Questions
What are the key challenges in synthesizing 1-(4-fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, hydrazide coupling, and cyclization. Key challenges include controlling regioselectivity during hydrazide formation and avoiding side reactions (e.g., hydrolysis of the nitrophenyl group). Optimal conditions involve:
- Temperature control : Maintaining 0–5°C during hydrazide coupling to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol aids in crystallization .
- Catalysts : Piperidine (0.5–1.0 mol%) accelerates cyclization steps .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity .
What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons, δ ~160 ppm for C-F) and the nitrophenylacetyl moiety (δ ~8.2 ppm for nitro-group protons) .
- IR spectroscopy : Look for carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) to verify hydrazide and dihydropyridine moieties .
- Mass spectrometry (HRMS) : Validate molecular weight (calculated for C₂₁H₁₆FN₅O₄: 437.11 g/mol) with <2 ppm error .
How can researchers design preliminary biological activity assays for this compound?
Methodological Answer:
Start with in vitro assays targeting common pharmacological pathways:
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Screen against COX-2 or kinases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding between the carbohydrazide group and Arg120 .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and nitro-group charge density to predict bioactivity .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity changes .
How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity validation : Reanalyze compound batches via HPLC (C18 column, 70:30 MeOH/H₂O) to rule out impurities .
- Assay standardization : Compare protocols for consistency in cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Meta-analysis : Statistically pool data from ≥3 independent studies using Cohen’s d to quantify effect sizes .
What strategies can improve the metabolic stability of this compound for in vivo studies?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-fluorobenzyl position to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the hydrazide group as a tert-butyl carbamate, which hydrolyzes in vivo .
- Plasma stability assays : Incubate with rat plasma (37°C, 24 hr) and monitor degradation via LC-MS .
How can researchers validate the proposed reaction mechanism for the cyclization step?
Methodological Answer:
- Isotopic labeling : Synthesize ¹⁵N-labeled hydrazide precursor to track nitrogen migration during cyclization via 2D NMR .
- Kinetic studies : Monitor reaction progress using in-situ IR to detect intermediate formation (e.g., enol tautomers) .
- DFT calculations : Compare activation energies of proposed pathways (e.g., [1,5]-hydride shift vs. nucleophilic attack) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
